2,6-Dimethylheptanenitrile
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Overview
Description
2,6-Dimethylheptanenitrile is an organic compound with the molecular formula C9H17N. It is a nitrile, which means it contains a cyano group (-CN) attached to a carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Dimethylheptanenitrile can be synthesized through several methods. One common method involves the reaction of 2,6-dimethylheptan-1-ol with a dehydrating agent such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) to form the corresponding nitrile . Another method involves the nucleophilic substitution of 2,6-dimethylheptan-1-bromide with sodium cyanide (NaCN) in an aprotic solvent like dimethyl sulfoxide (DMSO) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethylheptanenitrile undergoes various chemical reactions, including:
Hydrolysis: In the presence of acidic or basic conditions, it can be hydrolyzed to form 2,6-dimethylheptanoic acid.
Reduction: It can be reduced to 2,6-dimethylheptanamine using reducing agents like lithium aluminum hydride (LiAlH4).
Grignard Reaction: It reacts with Grignard reagents to form ketones.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Grignard Reaction: Grignard reagent (RMgX) in anhydrous ether.
Major Products Formed
Hydrolysis: 2,6-Dimethylheptanoic acid.
Reduction: 2,6-Dimethylheptanamine.
Grignard Reaction: Corresponding ketones.
Scientific Research Applications
2,6-Dimethylheptanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dimethylheptanenitrile involves its interaction with various molecular targets. For example, in reduction reactions, the nitrile group is reduced to an amine group through the transfer of hydride ions from the reducing agent . In hydrolysis reactions, the nitrile group is converted to a carboxylic acid group through the addition of water and subsequent protonation and deprotonation steps .
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylheptane: Similar structure but lacks the nitrile group.
2,6-Dimethylheptan-1-ol: Contains a hydroxyl group instead of a nitrile group.
2,6-Dimethylheptan-1-amine: Contains an amine group instead of a nitrile group.
Uniqueness
2,6-Dimethylheptanenitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and chemical properties compared to its analogs. The nitrile group allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
58475-05-1 |
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Molecular Formula |
C9H17N |
Molecular Weight |
139.24 g/mol |
IUPAC Name |
2,6-dimethylheptanenitrile |
InChI |
InChI=1S/C9H17N/c1-8(2)5-4-6-9(3)7-10/h8-9H,4-6H2,1-3H3 |
InChI Key |
AHGKTDMTUMZVTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C#N |
Origin of Product |
United States |
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